

Application Notes and Protocols for Investigating Bacterial Flavin Metabolism Using Roseoflavin

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Compound of Interest

Compound Name: Roseoflavin

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These application notes provide a comprehensive guide to utilizing **roseoflavin**, a natural riboflavin analog, as a powerful tool to investigate bacterial flavin metabolism. **Roseoflavin** serves as a potent and specific inhibitor of flavin mononucleotide (FMN) riboswitches, offering a unique mechanism to probe the regulation of riboflavin biosynthesis and transport in various bacteria. Understanding these pathways is critical for the development of novel antimicrobial agents.

Introduction to Roseoflavin and its Mechanism of Action

Roseoflavin is a red-colored vitamin B2 analog produced by *Streptomyces davawensis*. Its antimicrobial properties stem from its ability to mimic riboflavin and its active form, FMN. In susceptible bacteria, **roseoflavin** is actively transported into the cell via riboflavin transporters. Inside the cell, it is converted into **roseoflavin** mononucleotide (RoFMN) and subsequently to **roseoflavin** adenine dinucleotide (RoFAD) by the host cell's flavokinase and FAD synthetase, respectively.^{[1][2]}

The primary mechanism of **roseoflavin**'s antibacterial activity is the binding of its phosphorylated form, RoFMN, to FMN riboswitches.^{[3][4][5]} FMN riboswitches are highly conserved RNA regulatory elements found in the 5' untranslated regions of mRNAs that code

for proteins involved in riboflavin biosynthesis and transport.[5][6] The binding of RoFMN to the FMN riboswitch induces a conformational change in the RNA structure, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and uptake of riboflavin, starving the cell of essential flavin cofactors (FMN and FAD) and ultimately leading to growth inhibition.[3][5][7][8]

Data Presentation: Quantitative Effects of Roseoflavin

The following tables summarize the quantitative effects of **roseoflavin** on various bacterial species as reported in the literature. This data can serve as a reference for designing experiments and understanding the potency of **roseoflavin**.

Table 1: Minimum Inhibitory Concentrations (MIC) of **Roseoflavin** for Various Bacteria

Bacterial Species	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	-	0.25 - 6.25	[7]
Bacillus subtilis	168	1.56	[7]
Listeria monocytogenes	EGDe	~25 (in rich medium)	[9]
Escherichia coli	CmpX131 (engineered with RibM transporter)	>50 (wild-type), ~2 (with RibM)	[1][8]
Corynebacterium glutamicum	ATCC 13032	>500 (wild-type)	[4]
Corynebacterium glutamicum	CgRibo2 (riboflavin overproducer with ribM)	~15.6	[4]

Table 2: Effect of **Roseoflavin** on Bacterial Growth

Bacterial Species	Strain	Roseoflavin Concentration (μM)	Observed Effect	Reference
Bacillus subtilis	Pxyl-RS (ribD expression under xylose induction)	-	Growth dependent on xylose-induced ribD expression, demonstrating the essentiality of the operon targeted by roseoflavin.	[5]
Escherichia coli	CpXFMN (engineered with RibM transporter)	50	Significant reduction in final cell density (OD600 of 1.6 vs. 4.3 in control).	[4][7]
Listeria monocytogenes	EGDe	100	Strong growth reduction.	[10]

Table 3: **Roseoflavin**-Mediated Changes in Gene Expression

Bacterial Species	Gene(s) Affected	Roseoflavin Concentration (μM)	Fold Change in Expression	Experimental Method	Reference
Bacillus subtilis	ribD-lacZ reporter fusion	100	Significant downregulation	β-galactosidase assay	[5] [11]
Listeria monocytogenes	lmo1945 (riboflavin transporter)	100	Blocked expression	-	[8] [9]
Weissella cibaria	ribG	-	Increased expression in roseoflavin-resistant mutants.	qRT-PCR	[3]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of **roseoflavin** on bacterial flavin metabolism.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Roseoflavin

This protocol is adapted from standard broth microdilution methods.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
- **Roseoflavin** stock solution (dissolved in a suitable solvent like DMSO or water, filter-sterilized)

- Sterile diluent (e.g., broth or saline)
- Multichannel pipette
- Incubator
- Microplate reader (optional)

Procedure:

- Prepare **Roseoflavin** Dilutions: a. Prepare a 2x working stock of the highest desired **roseoflavin** concentration in the appropriate broth medium. b. In the 96-well plate, add 100 μ L of sterile broth to all wells except the first column. c. Add 200 μ L of the 2x **roseoflavin** working stock to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 μ L from the tenth column. The eleventh column will serve as a positive control (no **roseoflavin**), and the twelfth column as a sterility control (no bacteria).
- Prepare Bacterial Inoculum: a. Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate the Plate: a. Add 100 μ L of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.
- Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- Determine MIC: a. The MIC is the lowest concentration of **roseoflavin** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for In-line Probing Assay of FMN Riboswitch

This protocol allows for the direct assessment of **roseoflavin** binding to the FMN riboswitch aptamer.^{[5][15]}

Materials:

- In vitro transcribed and 5'-radiolabeled FMN riboswitch RNA
- **Roseoflavin**, FMN (positive control), and riboflavin (control) solutions of various concentrations
- In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl)
- Formamide loading buffer
- Denaturing polyacrylamide gel (e.g., 10%)
- Phosphorimager

Procedure:

- RNA Preparation: a. Synthesize the FMN riboswitch RNA of interest using in vitro transcription from a DNA template. b. Dephosphorylate the RNA and radiolabel the 5' end with ³²P-ATP using T4 polynucleotide kinase. c. Purify the labeled RNA.
- Binding Reaction: a. In separate tubes, mix a small amount of the 5'-³²P-labeled RNA (e.g., ~1 nM) with the in-line probing buffer. b. Add varying concentrations of **roseoflavin**, FMN, or riboflavin to the respective tubes. Include a no-ligand control. c. Incubate the reactions at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.
- Gel Electrophoresis: a. Stop the reactions by adding formamide loading buffer. b. Denature the samples by heating. c. Separate the RNA cleavage products on a denaturing polyacrylamide gel.
- Analysis: a. Visualize the cleavage patterns using a phosphorimager. b. Regions of the RNA that become structured upon ligand binding will show reduced cleavage, while flexible regions will show more cleavage. Analyze the changes in the cleavage pattern in the presence of different concentrations of **roseoflavin** to determine the binding affinity (K_d).

Protocol for Analysis of Intracellular Flavin Pools by HPLC

This protocol is for the extraction and quantification of riboflavin, FMN, FAD, **roseoflavin**, RoFMN, and RoFAD from bacterial cells.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Bacterial culture treated with and without **roseoflavin**
- Cold quenching solution (e.g., 60% methanol, -40°C)
- Extraction solvent (e.g., acidic methanol or perchloric acid)
- High-Performance Liquid Chromatography (HPLC) system with a fluorescence or diode array detector
- C18 reverse-phase HPLC column
- Standards for riboflavin, FMN, FAD, **roseoflavin**, RoFMN, and RoFAD

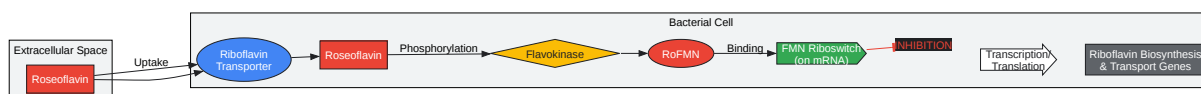
Procedure:

- Cell Harvesting and Quenching: a. Grow bacterial cultures to the desired growth phase with and without **roseoflavin** treatment. b. Rapidly quench metabolic activity by mixing the culture with a cold quenching solution. c. Harvest the cells by centrifugation at a low temperature.
- Flavin Extraction: a. Resuspend the cell pellet in a cold extraction solvent. b. Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice. c. Centrifuge to pellet cell debris. d. Collect the supernatant containing the extracted flavins.
- HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Inject the sample into the HPLC system. c. Separate the flavins using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol and an aqueous buffer like ammonium acetate or formic acid). d. Detect the flavins using a fluorescence detector (e.g., excitation at ~450 nm, emission at ~520 nm for natural flavins; excitation at ~500 nm for **roseoflavin** and its derivatives) or a diode array detector to monitor specific wavelengths.

- Quantification: a. Create a standard curve for each flavin compound using known concentrations. b. Quantify the amount of each flavin in the bacterial extracts by comparing the peak areas to the standard curves.

Visualizations

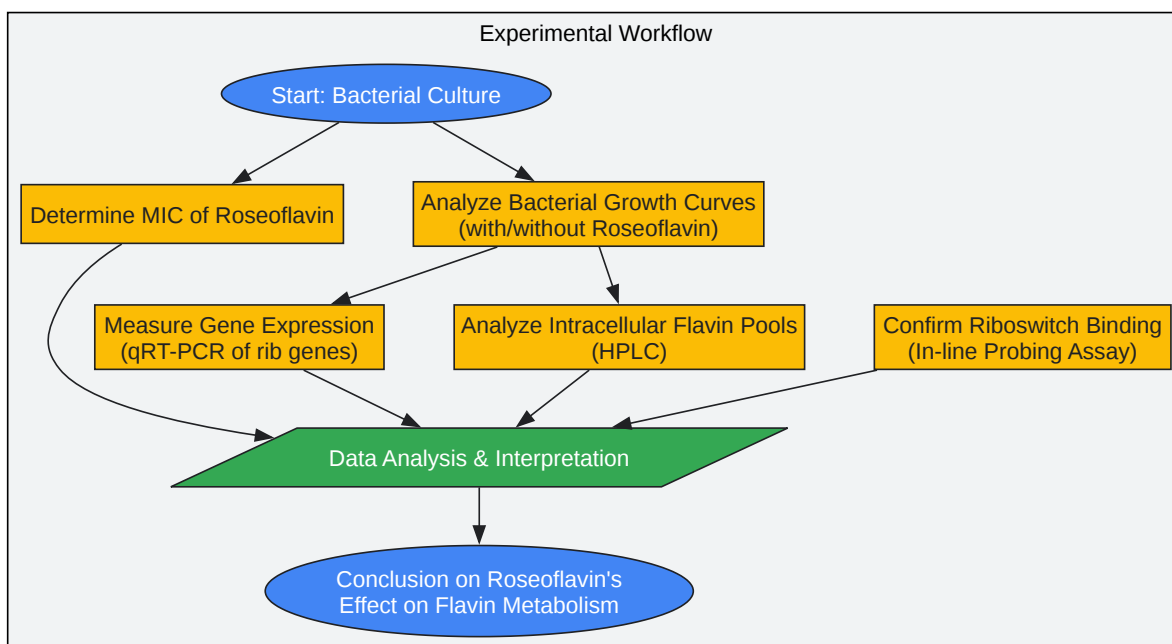
Signaling Pathway: Roseoflavin Action on the FMN Riboswitch



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Caption: **Roseoflavin** is transported into the bacterium and converted to RoFMN, which binds to the FMN riboswitch, inhibiting the expression of riboflavin synthesis and transport genes.

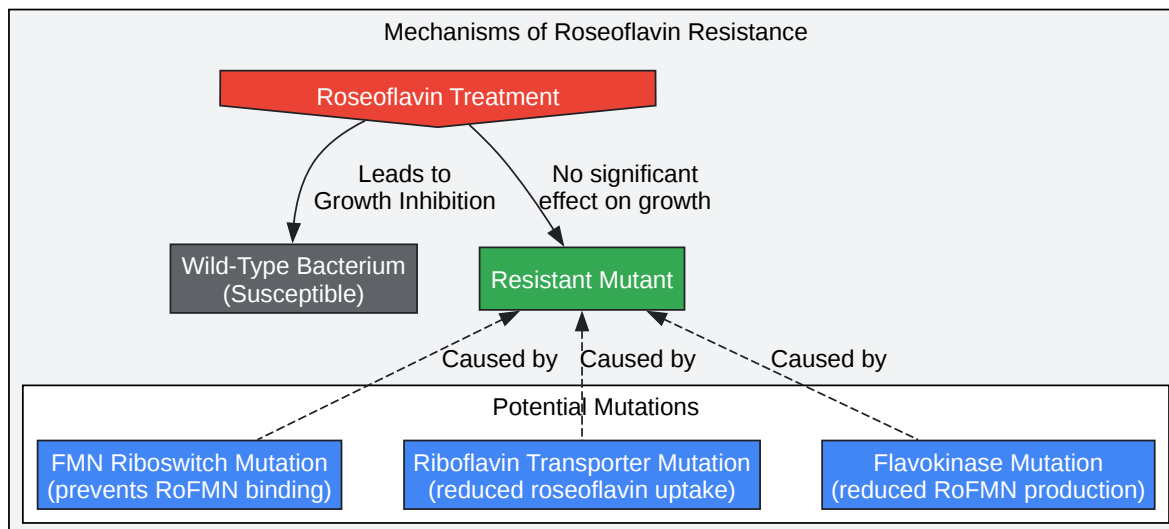
Experimental Workflow: Investigating Roseoflavin's Antibacterial Effect



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Caption: A logical workflow for characterizing the antibacterial effects of **roseoflavin**, from initial MIC determination to detailed molecular analysis.

Logical Relationship: Roseoflavin Resistance Mechanisms



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Caption: Common mechanisms of bacterial resistance to **roseoflavin** involve mutations in the FMN riboswitch, riboflavin transporters, or flavokinase.

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